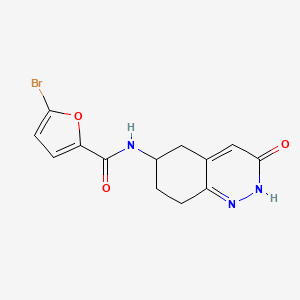

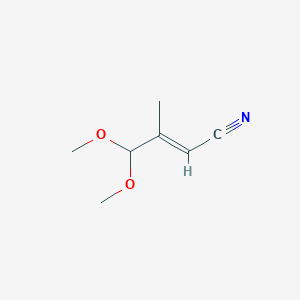

![molecular formula C21H16N2O2S B2617405 N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide CAS No. 313372-16-6](/img/structure/B2617405.png)

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide” is a benzothiazole derivative. Benzothiazole derivatives are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The initial step involved the synthesis of N-(1,3 benzothiazole-2-yl)-2chloroacetamide from the acetylation of 2-amino benzothiazole derivatives in the presence of TEA in chloroform .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is typically analyzed using techniques such as IR, 1H NMR, Mass, and elemental analysis .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, in the presence of CuI and 1,10-phen, and n-Pr3N as the base, (2-iodobenzyl)triphenylphosphonium bromide and (2-iodophenylimino)triphenylphosphorane reacted efficiently with thiocarboxylic acids to give benzo[b]thiophenes and benzothiazoles in good yields via sequential Ullmann-type C-S bond coupling and subsequent Wittig reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques. For instance, luminescent properties of benzothiazole derivatives were investigated . These analogues show similar absorption maxima but quite different emission regions due to the existence of an excited-state intramolecular proton transfer (ESIPT) process .Wirkmechanismus

Target of Action

The primary targets of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide, also known as TimTec1_001922, are currently unknown. This compound belongs to the benzothiazole class of compounds, which have been found to exhibit a wide range of biological activities . .

Mode of Action

Benzothiazole derivatives, in general, have been found to interact with various biological targets, leading to changes in cellular processes . .

Result of Action

The molecular and cellular effects of TimTec1_001922’s action are currently unknown. Benzothiazole derivatives have been found to exhibit various biological activities, suggesting that they may have significant molecular and cellular effects . .

Vorteile Und Einschränkungen Für Laborexperimente

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been found to exhibit significant biological activities at low concentrations, making it a cost-effective option for use in experiments. However, this compound has some limitations as well. It has been found to exhibit cytotoxic effects on some normal cells, which may limit its potential use as a therapeutic agent. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.

Zukünftige Richtungen

There are several future directions for the study of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide. One potential direction is the investigation of its potential use as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. The development of new antibiotics based on the antibacterial and antifungal properties of this compound is another potential direction. Additionally, the elucidation of the mechanism of action of this compound may lead to the development of new drugs that target protein synthesis and DNA replication. Overall, this compound is a promising compound that has the potential to make significant contributions to various fields of science.

Synthesemethoden

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The resulting compound is then reacted with 2-aminobenzothiazole to yield this compound. The reaction mechanism involves the formation of an amide bond between the carboxylic acid group of 4-methoxybenzoic acid and the amino group of 2-aminobenzothiazole.

Wissenschaftliche Forschungsanwendungen

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide has been extensively studied for its potential applications in various fields of science. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been found to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2S/c1-25-17-11-9-14(10-12-17)20(24)22-16-6-4-5-15(13-16)21-23-18-7-2-3-8-19(18)26-21/h2-13H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHRLOLAMKPUIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

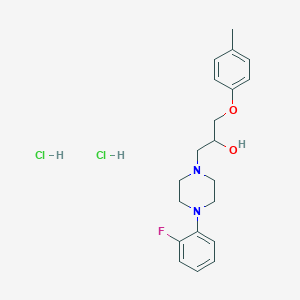

![N-(4-butylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2617322.png)

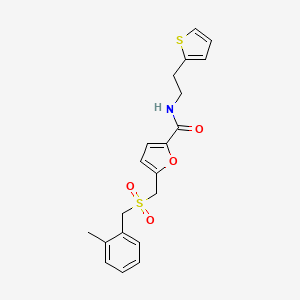

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-3-carboxamide](/img/structure/B2617324.png)

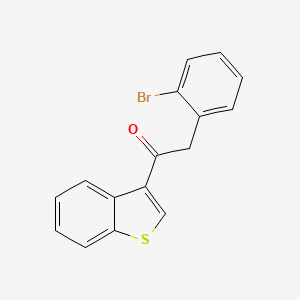

![NCGC00380616-01_C28H39NO7_Spiro[2H-furo[2,3-e]isoindole-2,1'(2'H)-naphthalene]-7(3H)-acetic acid, 3',4',4'a,5',6,6',7',8,8',8'a-decahydro-4,6',7'-trihydroxy-2',5',5',8'a-tetramethyl-alpha-(1-methylethyl)-6-oxo-, (alphaS,2R,2'R,6'S,7'R,8'aS)-](/img/structure/B2617330.png)

![{[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2617333.png)

![Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hemioxalate](/img/structure/B2617334.png)

![3-benzyl-5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2617340.png)